molecular formula C8H5F3N4S B13673265 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol

1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol

Cat. No.: B13673265
M. Wt: 246.21 g/mol
InChI Key: MMMJZCONCALLBM-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol typically involves the reaction of 2-(trifluoromethyl)aniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the tetrazole ring. The thiol group is introduced in the final step through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can mimic the structure of natural substrates, enabling the compound to inhibit enzyme activity or modulate receptor function .

Comparison with Similar Compounds

Uniqueness: 1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol is unique due to the presence of both a tetrazole ring and a thiol group, which confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C8H5F3N4S

Molecular Weight

246.21 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]-2H-tetrazole-5-thione

InChI

InChI=1S/C8H5F3N4S/c9-8(10,11)5-3-1-2-4-6(5)15-7(16)12-13-14-15/h1-4H,(H,12,14,16)

InChI Key

MMMJZCONCALLBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=S)N=NN2

Origin of Product

United States

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